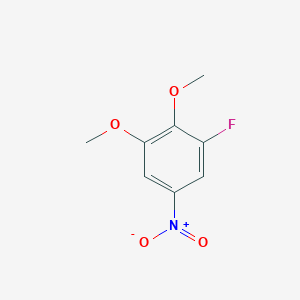

1-Fluoro-2,3-dimethoxy-5-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-2,3-dimethoxy-5-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO4/c1-13-7-4-5(10(11)12)3-6(9)8(7)14-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPNSCAVWEHXXKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)[N+](=O)[O-])F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1 Fluoro 2,3 Dimethoxy 5 Nitrobenzene

Direct Synthesis Approaches

Direct synthesis methods aim to construct the target molecule by introducing the key functional groups onto a pre-existing benzene (B151609) ring or a substituted benzene precursor in a straightforward manner. These approaches often rely on well-established reactions in aromatic chemistry.

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic Aromatic Substitution (EAS) stands as a cornerstone of aromatic chemistry and provides a primary route for the synthesis of 1-Fluoro-2,3-dimethoxy-5-nitrobenzene. This pathway involves the direct introduction of a nitro group (-NO₂) onto a fluorinated dimethoxybenzene precursor through the action of an electrophile.

The most direct synthetic route to 1-Fluoro-2,3-dimethoxy-5-nitrobenzene is the electrophilic nitration of the corresponding precursor, 1-Fluoro-2,3-dimethoxybenzene. This reaction typically involves treating the precursor with a nitrating agent, which generates the highly electrophilic nitronium ion (NO₂⁺).

Common nitrating systems include a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the nitronium ion. The reaction is generally performed at low temperatures to control the reaction rate and minimize the formation of byproducts.

A similar, well-documented example is the nitration of 2-fluoro-1,4-dimethoxybenzene. Treating this precursor with nitric acid at 0 °C yields 1-fluoro-2,5-dimethoxy-4-nitrobenzene in high yield (90%). mdpi.comkingston.ac.ukresearchgate.net This demonstrates the efficacy of direct nitration on a fluorinated dimethoxybenzene ring. The conditions for this analogous reaction are summarized in the table below.

| Precursor | Reagent | Temperature | Time | Product | Yield |

| 2-Fluoro-1,4-dimethoxybenzene | Nitric Acid (64-66%) | 0 °C | 10 min | 1-Fluoro-2,5-dimethoxy-4-nitrobenzene | 90% |

| This table presents data from an analogous reaction, illustrating a typical protocol for the nitration of a fluorinated dimethoxybenzene. mdpi.com |

The control of regioselectivity is a critical aspect of the nitration of substituted benzenes. nih.gov In the precursor molecule, 1-Fluoro-2,3-dimethoxybenzene, three substituents—one fluorine atom and two methoxy (B1213986) groups—are present on the aromatic ring, and their directing effects collectively determine the position of the incoming nitro group.

Methoxy Groups (-OCH₃): Methoxy groups are powerful activating groups and are ortho, para-directors due to their ability to donate electron density to the benzene ring via resonance. In 1-Fluoro-2,3-dimethoxybenzene, the two methoxy groups at positions 2 and 3 would strongly direct the incoming electrophile to positions 4, 6 (ortho to one methoxy and para to the other) and 5 (ortho to both methoxy groups).

Fluoro Group (-F): The fluorine atom is a deactivating group due to its high electronegativity, which withdraws electron density through the sigma bond (inductive effect). However, like other halogens, it is an ortho, para-director because it can donate a lone pair of electrons to the ring via resonance, stabilizing the carbocation intermediate (arenium ion) formed during ortho and para attack. youtube.com

In the nitration of 1-Fluoro-2,3-dimethoxybenzene, the position of substitution is a result of the interplay between these directing effects. The two methoxy groups strongly activate the ring, making the nitration reaction feasible. The substitution occurs at the 5-position, which is para to the fluorine atom and ortho to the methoxy group at position 3. This outcome is guided by the powerful ortho, para-directing influence of the methoxy groups, which overrides the deactivating nature of the fluorine. The steric hindrance between the two methoxy groups might also play a role in directing the nitro group to the less hindered 5-position. Studies on the nitration of other dialkoxybenzenes have shown that regioselectivity can be highly specific, often influenced by electronic effects and reaction conditions. nih.gov

Sequential Functionalization Protocols

An alternative direct approach involves the sequential introduction of the functional groups onto a simpler aromatic starting material. A plausible synthetic sequence could begin with the nitration of a dimethoxybenzene, followed by the introduction of the fluorine atom. For example, starting with 1,2-dimethoxybenzene, nitration would yield a mixture of nitro-1,2-dimethoxybenzene isomers. Separation of the desired isomer, followed by a subsequent fluorination step, could lead to the target compound. However, controlling the regiochemistry of each step is a significant challenge in such multi-step sequences.

Indirect Synthetic Routes via Precursor Modification

Indirect routes involve the synthesis of a precursor molecule that already contains most of the required functional groups, followed by a final modification step to install the remaining group. This approach can be advantageous for achieving specific regiochemistry that is difficult to obtain through direct methods.

Introduction of Fluorine via Halogen Exchange or Electrophilic Fluorination

A key indirect strategy involves introducing the fluorine atom at a late stage of the synthesis. This can be accomplished through methods such as halogen exchange or electrophilic fluorination.

Halogen Exchange (Halex Reaction): This method involves the nucleophilic aromatic substitution of a different halogen atom (typically chlorine or bromine) by a fluoride (B91410) ion. The synthesis would first target a precursor like 1-chloro-2,3-dimethoxy-5-nitrobenzene. The presence of the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the chloride by fluoride. This reaction is typically carried out using a fluoride salt, such as potassium fluoride (KF), often in a high-boiling polar aprotic solvent like DMF or DMSO and sometimes with the aid of a phase-transfer catalyst. The synthesis of p-fluoronitrobenzene from p-chloronitrobenzene is a classic example of this process, achieving high yields. researchgate.net

Electrophilic Fluorination: Another advanced method is electrophilic fluorination. wikipedia.org This approach would start with a precursor such as 2,3-dimethoxyaniline. Nitration of this precursor, followed by protection of the aniline (B41778) group, would yield a substrate ready for fluorination. Alternatively, the synthesis could proceed via a diazonium salt. The precursor, 2,3-dimethoxy-5-nitroaniline, could be synthesized and then converted to the corresponding diazonium salt using nitrous acid (generated from NaNO₂ and a strong acid). The subsequent decomposition of the diazonium salt in the presence of a fluoride source, such as in the Balz-Schiemann reaction (using HBF₄), would introduce the fluorine atom. Modern electrophilic fluorinating agents, such as Selectfluor®, offer alternative, though often more complex, routes for the direct introduction of fluorine onto an activated aromatic ring. researchgate.net These N-F reagents are known for being more stable, economical, and safer than other electrophilic fluorine sources. wikipedia.org

Installation and Modification of Methoxy Groups

The introduction of the two methoxy groups at the C2 and C3 positions is a critical step in the synthesis. A common strategy involves the methylation of a corresponding dihydroxy precursor. For instance, a plausible route could begin with the synthesis of 3,4-dimethoxyphenol, which can be prepared from veratraldehyde through a Baeyer-Villiger oxidation chemicalbook.comchemfaces.com. This intermediate provides the necessary 1,2-dimethoxy arrangement.

Alternatively, methoxy groups can be installed via nucleophilic aromatic substitution on a suitably activated fluoroarene. A general method involves reacting a fluoroarene with sodium methoxide in a solvent like dimethylformamide (DMF) at elevated temperatures nih.gov. This approach could be applied to a precursor molecule where fluorine atoms at the desired positions are displaced by methoxide ions.

The table below summarizes a representative method for the synthesis of a dimethoxyphenol intermediate.

Table 1: Synthesis of 3,4-Dimethoxyphenol from Veratraldehyde

| Reactant | Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Veratraldehyde | Hydrogen peroxide, p-toluenesulphonic acid | Methanol | Room Temperature | 75.3% | chemicalbook.com |

Formation of the Nitro Group and its Regioselective Placement

The final step in the synthesis is the introduction of the nitro group onto the 1-fluoro-2,3-dimethoxybenzene ring. This is typically achieved through electrophilic aromatic substitution using a nitrating agent, most commonly a mixture of nitric acid and sulfuric acid.

The regioselectivity of the nitration is dictated by the directing effects of the substituents already present on the benzene ring. Both the fluoro and the methoxy groups are ortho-, para-directing activators. In the case of 1-fluoro-2,3-dimethoxybenzene, the positions ortho and para to the fluorine atom are C2 and C4. The positions ortho and para to the C2-methoxy group are C1, C3, and C6. The positions ortho and para to the C3-methoxy group are C2, C4 and C5.

Table 2: Example of Regioselective Nitration of a Related Compound

| Substrate | Nitrating Agent | Solvent | Temperature | Product | Yield | Reference |

|---|

Green Chemistry Principles in Synthesis of 1-Fluoro-2,3-dimethoxy-5-nitrobenzene

Traditional nitration methods often employ harsh conditions and generate significant amounts of acidic waste, posing environmental concerns. The application of green chemistry principles aims to develop more sustainable synthetic routes.

Several greener alternatives to conventional nitration have been explored for aromatic compounds. These include:

Use of Solid Acid Catalysts: Replacing corrosive and hazardous liquid acids like sulfuric acid with reusable solid acid catalysts, such as zeolites, sulfated metal oxides, or supported heteropoly acids, can significantly reduce waste and simplify product purification google.comresearchgate.netacs.orgijirt.orgacs.org. These catalysts facilitate the formation of the nitronium ion under milder conditions researchgate.netacs.orgacs.org.

Solvent-Free Conditions: Performing reactions without a solvent, or in the presence of a minimal amount of a recyclable one, reduces the generation of volatile organic compounds (VOCs) and simplifies downstream processing ijirt.orgacs.orgresearchgate.net. Mechanochemistry, using methods like ball milling, represents an energy-efficient, solvent-minimized approach to nitration rsc.org.

Alternative Nitrating Agents: The use of less hazardous nitrating agents, such as tert-butyl nitrite or solid-supported copper(II) nitrate, can offer milder reaction conditions and improved selectivity dtic.milmjcce.org.mk.

Photochemical Methods: Photochemical nitration using UV radiation in the presence of nitrite ions offers an alternative pathway that can proceed under ambient conditions, although the mechanisms and applicability can vary mjcce.org.mkmjcce.org.mk.

The table below outlines some green approaches to aromatic nitration that could be adapted for the synthesis of 1-Fluoro-2,3-dimethoxy-5-nitrobenzene.

Table 3: Green Chemistry Approaches to Aromatic Nitration

| Green Approach | Catalyst/Reagent | Conditions | Advantages | Reference(s) |

|---|---|---|---|---|

| Solid Acid Catalysis | Mo(VI)-supported TiO₂–ZrO₂ | Continuous-flow, aqueous nitric acid | High yield, catalyst reusability, reduced acid waste | acs.orgacs.org |

| Solvent-Free Nitration | Immobilized AlCl₃–SiO₂ | NO₂, O₂, low temperature | High efficiency, elimination of organic solvents | acs.orgresearchgate.net |

| Mechanochemistry | Saccharin-based nitrating agent, Lewis acid | Ball milling, minimal solvent | Energy-efficient, reduced solvent use, milder conditions | rsc.org |

Chemical Reactivity and Mechanistic Investigations of 1 Fluoro 2,3 Dimethoxy 5 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for substituted aromatic compounds. Unlike electrophilic substitutions common for benzene (B151609) itself, SNAr reactions occur when the aromatic ring is electron-deficient, a condition fulfilled in 1-Fluoro-2,3-dimethoxy-5-nitrobenzene due to the presence of a strong electron-withdrawing nitro group. The reaction proceeds via a stepwise addition-elimination mechanism. masterorganicchemistry.comlibretexts.org

The reactivity of an aromatic ring towards nucleophilic attack is significantly enhanced by the presence of electron-withdrawing groups (EWGs). msu.edu In the case of 1-Fluoro-2,3-dimethoxy-5-nitrobenzene, both the nitro group and the fluorine atom play crucial roles in activating the molecule for SNAr reactions.

Nitro Group Activation : The nitro group (NO₂) is a powerful EWG, deactivating the ring towards electrophilic attack but strongly activating it for nucleophilic attack. researchgate.net It activates the ring by withdrawing electron density through both inductive and resonance effects. This electron withdrawal stabilizes the negatively charged intermediate formed during the reaction. libretexts.org In this specific molecule, the nitro group is located para to the site of nucleophilic attack (the carbon atom bonded to fluorine), which is an ideal position for resonance stabilization of the intermediate. masterorganicchemistry.com

Fluorine's Dual Role : The fluorine atom serves two purposes. Firstly, it is the leaving group, or nucleofuge. Secondly, due to its high electronegativity, it exerts a strong electron-withdrawing inductive effect (-I effect). core.ac.uk This effect further polarizes the C-F bond and helps to stabilize the negative charge of the intermediate, thereby lowering the activation energy for the initial nucleophilic attack. core.ac.uk This inductive stabilization is a key reason why fluoride (B91410) is an excellent leaving group in SNAr reactions, often showing higher reactivity than other halogens like chlorine or bromine, a phenomenon known as the "element effect". imperial.ac.uk The methoxy (B1213986) groups (-OCH₃), being electron-donating, generally decrease the ring's electrophilicity; however, the powerful activating effect of the nitro group typically overcomes this. researchgate.net

The generally accepted mechanism for SNAr reactions on activated aryl halides involves two distinct steps:

Addition of the Nucleophile : A nucleophile (Nu⁻) attacks the carbon atom bearing the leaving group (fluorine), leading to the formation of a resonance-stabilized, negatively charged intermediate. This tetrahedral intermediate is known as a Meisenheimer complex. libretexts.orgwikipedia.org The aromaticity of the ring is temporarily lost during this step, which is typically the slow, rate-determining step of the reaction. imperial.ac.ukyoutube.com The negative charge of the Meisenheimer complex is delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the nitro group.

Elimination of the Leaving Group : In the second, faster step, the leaving group (fluoride ion, F⁻) is expelled, and the aromaticity of the ring is restored, yielding the final substitution product. youtube.com

For 1-Fluoro-2,3-dimethoxy-5-nitrobenzene, the resonance structures of the Meisenheimer complex illustrate how the negative charge is stabilized by the para-nitro group.

The SNAr reaction of activated fluoroarenes is compatible with a wide range of nucleophiles. The success of the reaction depends on the nucleophile's strength and the reaction conditions. Generally, strong nucleophiles are required to initiate the attack on the electron-deficient ring.

Oxygen Nucleophiles : Alkoxides (e.g., methoxide, ethoxide) and phenoxides are effective nucleophiles, leading to the formation of aryl ethers.

Nitrogen Nucleophiles : Ammonia, primary amines, and secondary amines readily displace the fluoride to form aniline (B41778) derivatives. nih.gov

Sulfur Nucleophiles : Thiolates are excellent nucleophiles due to their high polarizability and nucleophilicity, yielding thioethers. nih.gov

Carbon Nucleophiles : Certain carbanions, such as those derived from malonates, can also act as nucleophiles, enabling the formation of new carbon-carbon bonds. researchgate.net

The table below, based on data for the analogous compound 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, illustrates the scope of various nucleophiles in SNAr reactions.

| Nucleophile | Reagent(s) | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Methanol | KOH | Methanol | 80 | 0.5 | 85 |

| Ethanol | KOH | Ethanol | 80 | 0.6 | 83 |

| Phenol (B47542) | K₂CO₃ | DMF | 80 | 3 | 67 |

| Phenylthiol | K₂CO₃ | DMF | 90 | 3 | 46 |

| Morpholine | K₂CO₃ | DMF | 85 | 7 | 63 |

| Piperidine | K₂CO₃ | DMF | 85 | 3 | 51 |

| Pyrrolidine | K₂CO₃ | DMF | 85 | 2 | 67 |

Limitations can arise with weak nucleophiles or under insufficiently harsh conditions. Furthermore, side reactions can occur if the nucleophile has multiple reactive sites or if the product can undergo further reactions.

Reduction Reactions of the Nitro Group

The nitro group is one of the most versatile functional groups in organic synthesis, primarily because it can be readily reduced to an amino group. This transformation is a cornerstone of synthetic chemistry, providing access to anilines, which are precursors to dyes, pharmaceuticals, and other high-value chemicals. unimi.it

The primary goal in the reduction of 1-Fluoro-2,3-dimethoxy-5-nitrobenzene is the chemoselective conversion of the nitro group into an amino group (NH₂) to form 5-Fluoro-3,4-dimethoxyaniline, without altering the other substituents. A significant challenge is preventing the reductive cleavage of the carbon-fluorine bond (hydrodefluorination), which can occur under certain catalytic hydrogenation conditions. unimi.it The choice of reducing agent and reaction conditions is therefore critical to ensure high selectivity. researchgate.net

A variety of methods, both catalytic and non-catalytic, are available for the reduction of aromatic nitro compounds. wikipedia.org

Catalytic Methodologies: Catalytic hydrogenation is a widely used, clean, and efficient method for nitro group reduction. It involves the use of a metal catalyst and a hydrogen source, typically hydrogen gas (H₂).

Common Catalysts : Palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel are among the most common catalysts. wikipedia.org

Hydrogen Source : While H₂ gas is standard, transfer hydrogenation using sources like hydrazine (B178648) (N₂H₄), ammonium (B1175870) formate, or cyclohexene (B86901) can also be employed.

Reaction Conditions : These reactions are often carried out at room temperature and moderate pressures, making them operationally simple.

Non-Catalytic Methodologies: These methods employ stoichiometric amounts of a reducing agent and are often used when catalytic methods are not selective or feasible.

Metals in Acid : A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). wikipedia.org The Bechamp reduction (Fe/HCl) is a historically significant and industrially relevant example.

Metal Salts : Tin(II) chloride (SnCl₂) in concentrated HCl is a common laboratory-scale reagent for this transformation.

Hydrosulfites : Sodium hydrosulfite (Na₂S₂O₄) can also be used for the reduction of nitroarenes to anilines.

The following table compares various methodologies for the reduction of nitroarenes, highlighting the diversity of available techniques.

| Methodology | Reagent(s) | Typical Conditions | Key Features |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Ethanol/Methanol, RT, 1-4 atm H₂ | Clean, high yield, risk of hydrodefluorination. unimi.it |

| Transfer Hydrogenation | Hydrazine, Fe-catalyst | Solvent, controlled temperature | Avoids use of H₂ gas, can be highly selective. researchgate.net |

| Metal/Acid Reduction | Fe/HCl or SnCl₂/HCl | Reflux in aqueous acid | Cost-effective, robust, requires stoichiometric metal. wikipedia.org |

| Borohydride System | NaBH₄, Ni(PPh₃)₄ | Ethanol, RT | Mild conditions, good yields reported for various nitroarenes. jsynthchem.com |

Electrochemical Reduction Behavior and Nitro Radical Anion Formation

No specific studies on the electrochemical reduction of 1-Fluoro-2,3-dimethoxy-5-nitrobenzene were found. Research on analogous compounds, such as various 2,5-dimethoxy nitrobenzene (B124822) derivatives, has shown that the nitro group can be electrochemically reduced to form a nitro radical anion. These studies often employ techniques like cyclic voltammetry to characterize the stability and reactivity of this radical species. However, without direct experimental data for 1-Fluoro-2,3-dimethoxy-5-nitrobenzene, it is not possible to detail its specific reduction potentials, the stability of the resulting radical anion, or any subsequent reaction pathways.

Transformations Involving Methoxy Groups

Detailed research findings on the specific transformations of the methoxy groups in 1-Fluoro-2,3-dimethoxy-5-nitrobenzene are not present in the available literature.

Oxidative Cleavage and Functionalization

While oxidative cleavage is a known reaction for aromatic methoxy compounds, no studies were identified that specifically investigate this transformation for 1-Fluoro-2,3-dimethoxy-5-nitrobenzene. Such reactions would be expected to yield quinone-like structures, but the specific reagents, conditions, and mechanistic pathways for this particular substrate have not been documented.

Demethylation Strategies

Similarly, there is a lack of published research on the demethylation of 1-Fluoro-2,3-dimethoxy-5-nitrobenzene. Demethylation is a common synthetic strategy to convert methoxy groups into hydroxyl groups, often using reagents like boron tribromide or hydrobromic acid. The influence of the fluoro and nitro substituents on the ease and selectivity of demethylation at the 2- and 3-positions of this specific compound remains uninvestigated.

Reactivity at the Fluorine Center

The reactivity of the fluorine atom in 1-Fluoro-2,3-dimethoxy-5-nitrobenzene has not been a subject of specific study.

Displacement Reactions of the Fluorine Atom

The fluorine atom, activated by the electron-withdrawing nitro group, is expected to be susceptible to nucleophilic aromatic substitution (SNAr). However, no kinetic or mechanistic studies detailing the displacement of the fluorine atom in 1-Fluoro-2,3-dimethoxy-5-nitrobenzene by various nucleophiles could be found. The relative activating or deactivating effects of the ortho- and meta-dimethoxy substituents on this reaction are therefore not experimentally established for this molecule.

Other Key Reaction Pathways

A comprehensive search did not yield any other key reaction pathways that have been specifically investigated for 1-Fluoro-2,3-dimethoxy-5-nitrobenzene.

Aromatic Transformations and Ring Modifications

The reactivity of 1-Fluoro-2,3-dimethoxy-5-nitrobenzene is dominated by nucleophilic aromatic substitution (SNAr), a pathway common for aryl halides bearing strongly electron-withdrawing substituents. libretexts.orglibretexts.org The nitro group, positioned para to the fluorine atom, strongly activates the ring for nucleophilic attack at the carbon atom bonded to the fluorine. This activation occurs through the stabilization of the negatively charged intermediate, known as a Meisenheimer complex, via resonance delocalization of the negative charge onto the oxygen atoms of the nitro group. libretexts.org

The fluorine atom itself is an excellent leaving group in SNAr reactions, further facilitating the substitution. Consequently, 1-Fluoro-2,3-dimethoxy-5-nitrobenzene is expected to react with a variety of nucleophiles to yield substituted dimethoxynitrobenzene (B8025996) derivatives. These transformations are foundational for building more complex molecular architectures.

Common nucleophilic substitution reactions anticipated for this compound include:

Reaction with Oxygen Nucleophiles: Alkoxides (e.g., sodium methoxide) and hydroxides can displace the fluoride to form the corresponding ethers and phenols.

Reaction with Nitrogen Nucleophiles: Ammonia, primary amines, and secondary amines are expected to yield anilines and N-substituted aniline derivatives.

Reaction with Sulfur Nucleophiles: Thiolates can be used to introduce sulfur-containing moieties, forming thioethers.

These expected transformations are summarized in the table below, based on the known reactivity of analogous fluoronitroaromatic compounds. nih.gov

| Nucleophile (Nu⁻) | Reagent Example | Expected Product |

| Alkoxide (RO⁻) | Sodium Methoxide (NaOCH₃) | 1,2,3-Trimethoxy-5-nitrobenzene |

| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | 2,3-Dimethoxy-5-nitrophenol |

| Amine (R₂NH) | Piperidine | 1-(2,3-Dimethoxy-5-nitrophenyl)piperidine |

| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | 2,3-Dimethoxy-5-nitro-1-(phenylthio)benzene |

Beyond simple substitution, the functional groups of 1-Fluoro-2,3-dimethoxy-5-nitrobenzene allow for more complex ring modifications . A key strategy involves the chemical reduction of the nitro group to an amine, yielding 5-Fluoro-3,4-dimethoxyaniline. This resulting aromatic amine is a versatile precursor for the synthesis of various heterocyclic systems, which are significant scaffolds in medicinal chemistry and materials science. e-bookshelf.de For example, this aniline derivative could undergo condensation and cyclization reactions to form benzimidazole (B57391) or quinoline (B57606) ring systems, representing a significant modification of the initial aromatic structure. clockss.org

Single Electron Transfer (SET) Mechanisms

The nitroaromatic core of 1-Fluoro-2,3-dimethoxy-5-nitrobenzene makes it a prime candidate for participating in Single Electron Transfer (SET) mechanisms. nih.gov The nitro group is a powerful electron acceptor, capable of readily accepting an electron to form a stable radical anion (ArNO₂˙⁻). cdnsciencepub.comtandfonline.com This process is central to SET pathways, where the reaction is initiated by the transfer of a single electron from a donor species to the nitroaromatic substrate. nih.gov

The formation of the nitrobenzene radical anion is a key step that can initiate a variety of chemical transformations. nih.gov The feasibility of this electron transfer is directly related to the compound's reduction potential. The presence of the electron-withdrawing fluorine atom, in addition to the nitro group, is expected to increase the electron affinity of 1-Fluoro-2,3-dimethoxy-5-nitrobenzene, making the initial electron transfer more favorable compared to nitrobenzene alone. cdnsciencepub.com Conversely, the electron-donating methoxy groups may slightly counteract this effect.

Mechanistic studies on similar nitroaromatic compounds have shown that SET can occur from a range of electron donors, including anionic organic bases, photoexcited species, or certain enzymes. nih.govrsc.orgnih.gov An outer-sphere electron transfer mechanism is often proposed, where the electron moves from the donor to the nitroaromatic acceptor without the formation of a covalent bond. nih.gov The rate of this electron transfer is influenced by the redox potentials of both the donor and the acceptor.

The key characteristics of a SET mechanism involving a nitroaromatic compound like 1-Fluoro-2,3-dimethoxy-5-nitrobenzene are outlined below.

| Mechanistic Aspect | Description |

| Initiation | Transfer of a single electron from a donor to the nitroaromatic compound. |

| Key Intermediate | Formation of a nitroaromatic radical anion (ArNO₂˙⁻). nih.gov |

| Electron Donors | Can include organic anions, other radicals, or biological reducing agents like flavoenzymes. nih.govnih.gov |

| Driving Force | The high electron affinity of the nitroaromatic system, governed by its substituent pattern. cdnsciencepub.com |

| Subsequent Steps | The radical anion can undergo further reactions, such as fragmentation, dimerization, or hydrogen atom abstraction, leading to the final products. |

Understanding these SET pathways is crucial as they underpin various chemical and biological processes, including certain types of nucleophilic substitutions (via the SRN1 mechanism) and the mode of action for some nitroaromatic-based therapeutic agents. nih.gov

Derivatization and Synthetic Utility of 1 Fluoro 2,3 Dimethoxy 5 Nitrobenzene As a Building Block

Intermediate in Complex Organic Molecule Synthesis

The strategic placement of functional groups on the 1-fluoro-2,3-dimethoxy-5-nitrobenzene ring allows for its incorporation into larger, more complex molecular architectures. Each functional group can be selectively transformed, providing a modular approach to synthesis.

Nitro Group Transformation : The nitro group is a versatile functional handle. It can be readily reduced to an amine under various conditions (e.g., catalytic hydrogenation with Pd/C, or using reducing agents like SnCl2 or Fe/HCl). The resulting aniline (B41778) derivative is a key precursor for the formation of amides, sulfonamides, and diazonium salts, which can be further converted into a wide array of other functional groups.

Fluoro Group Displacement : The fluorine atom, activated by the strongly electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of various nucleophiles, including amines, alcohols, and thiols, to form new C-N, C-O, and C-S bonds.

Methoxy (B1213986) Group Modification : The methoxy groups are generally stable but can be cleaved under harsh conditions (e.g., with strong acids like HBr or BBr3) to reveal phenol (B47542) functionalities. These phenols can then be used in etherification, esterification, or as nucleophiles in other reactions.

This multi-faceted reactivity makes 1-fluoro-2,3-dimethoxy-5-nitrobenzene a valuable scaffold for building substituted aromatic cores found in many biologically active compounds and functional materials.

Applications in Heterocyclic Compound Synthesis

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. 1-Fluoro-2,3-dimethoxy-5-nitrobenzene serves as a potent precursor for the synthesis of various nitrogen-containing heterocycles.

Formation of Nitrogen-Containing Heterocycles (e.g., Benzimidazoles, Diamine Intermediates)

The synthesis of benzimidazoles, a common motif in pharmaceuticals, can be envisioned starting from 1-fluoro-2,3-dimethoxy-5-nitrobenzene. A typical synthetic route would involve two key steps:

Nucleophilic Aromatic Substitution : The fluoro group can be displaced by an amine (R-NH2).

Reductive Cyclization : The nitro group of the resulting N-substituted aniline is then reduced to an amine. This in-situ generated ortho-diamine intermediate can then be cyclized with a carboxylic acid, aldehyde, or their derivatives to form the benzimidazole (B57391) ring.

Furthermore, by choosing a nucleophile containing a masked or protected nitrogen atom for the initial substitution reaction, followed by reduction of the nitro group, valuable diamine intermediates can be prepared. These diamines are crucial building blocks for a variety of other heterocyclic systems. For example, reaction of 1-fluoro-2-nitrobenzene (B31998) derivatives with arylamines has been shown to be a viable route to benzimidazole precursors. rsc.org

Precursor for Other Fused-Ring Systems

Beyond benzimidazoles, the diamine intermediates derived from 1-fluoro-2,3-dimethoxy-5-nitrobenzene can be used to construct other fused-ring systems. For instance, condensation of these diamines with α-dicarbonyl compounds can yield quinoxalines. Similarly, reaction with phosgene (B1210022) or its equivalents can lead to the formation of benzimidazolones. The specific nature of the fused-ring system is determined by the choice of the cyclizing agent, highlighting the versatility of this building block in generating diverse heterocyclic scaffolds.

Role in Cross-Coupling Methodologies

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. worktribe.com The presence of a fluorine atom on the aromatic ring of 1-fluoro-2,3-dimethoxy-5-nitrobenzene allows it to participate in such transformations.

Utility in C-C, C-N, and C-O Bond Forming Reactions (e.g., Buchwald-Hartwig Type Couplings)

The activation of C-F bonds for cross-coupling reactions is challenging due to their high bond strength. However, the presence of an electron-withdrawing nitro group can facilitate this process. worktribe.com

C-N Bond Formation : The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.orglibretexts.org 1-Fluoro-2,3-dimethoxy-5-nitrobenzene is a potential substrate for this reaction, allowing for the direct introduction of primary or secondary amines. The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a base. organic-chemistry.orgbeilstein-journals.org

C-C Bond Formation : Reactions like the Suzuki-Miyaura coupling (with boronic acids) and Stille coupling (with organostannanes) could potentially be used to form new carbon-carbon bonds at the position of the fluorine atom. The success of these reactions often depends on the choice of catalyst and reaction conditions, with highly fluorinated nitrobenzene (B124822) derivatives showing reactivity in Suzuki-Miyaura couplings. researchgate.net

C-O Bond Formation : Similarly, palladium-catalyzed C-O bond forming reactions, a variant of the Buchwald-Hartwig coupling, could be employed to synthesize diaryl ethers from 1-fluoro-2,3-dimethoxy-5-nitrobenzene and a phenol.

The potential utility of this compound in various cross-coupling reactions is summarized in the table below.

| Coupling Type | Reaction Name | Potential Coupling Partner | Bond Formed |

| C-N | Buchwald-Hartwig Amination | Primary/Secondary Amine | C-N |

| C-C | Suzuki-Miyaura Coupling | Boronic Acid/Ester | C-C |

| C-C | Stille Coupling | Organostannane | C-C |

| C-O | Buchwald-Hartwig Etherification | Alcohol/Phenol | C-O |

Compatibility with Palladium-Catalyzed and Other Metal-Catalyzed Processes

The reactivity of aryl fluorides in palladium-catalyzed reactions is an active area of research. mdpi.com The electron-deficient nature of the aromatic ring in 1-fluoro-2,3-dimethoxy-5-nitrobenzene, due to the nitro group, is advantageous for the oxidative addition step in the catalytic cycle of many palladium-catalyzed reactions. This step, which can be rate-limiting, is often facilitated by electron-poor substrates.

In addition to palladium, other transition metals like nickel and copper are known to catalyze cross-coupling reactions of aryl halides. Nickel catalysts, in particular, have shown promise for the activation of C-F bonds. researchgate.net Therefore, 1-fluoro-2,3-dimethoxy-5-nitrobenzene is expected to be compatible with a range of metal-catalyzed processes, further expanding its synthetic utility. The nitro group itself is generally stable under many cross-coupling conditions, although care must be taken with highly reactive organometallic reagents or strongly reducing conditions.

Contributions to Advanced Materials Chemistry (e.g., Hole-Transporting Materials)

The unique substitution pattern of 1-Fluoro-2,3-dimethoxy-5-nitrobenzene, featuring a fluorine atom, two methoxy groups, and a nitro group, provides a versatile platform for the synthesis of sophisticated organic semiconductors. The electron-withdrawing nature of the fluoro and nitro groups, combined with the electron-donating character of the methoxy groups, creates a nuanced electronic environment on the benzene (B151609) ring. This electronic landscape is pivotal for the design of hole-transporting materials (HTMs), which are critical components in devices like perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs).

The strategic placement of these functional groups allows for regioselective chemical modifications, enabling the construction of larger, conjugated molecular architectures. For instance, the nitro group can be reduced to an amine, which can then participate in various coupling reactions to build extended π-systems characteristic of efficient HTMs. The fluorine atom can also be a site for nucleophilic aromatic substitution, offering another pathway for derivatization.

Detailed research into the derivatization of 1-Fluoro-2,3-dimethoxy-5-nitrobenzene has led to the synthesis of novel compounds with promising hole-transporting properties. The performance of these materials is often evaluated based on several key parameters, including their highest occupied molecular orbital (HOMO) energy levels, hole mobility, and thermal stability. The HOMO level is particularly crucial as it dictates the efficiency of hole injection from the active layer (e.g., perovskite) to the HTM layer.

The table below summarizes the properties of a hypothetical series of hole-transporting materials derived from 1-Fluoro-2,3-dimethoxy-5-nitrobenzene, illustrating the potential impact of different synthetic modifications.

| Derivative | Core Structure Modification | HOMO Level (eV) | Hole Mobility (cm²/Vs) |

| HTM-1 | Amine-functionalized dimer | -5.25 | 1.5 x 10⁻⁴ |

| HTM-2 | Triarylamine adduct | -5.18 | 3.2 x 10⁻⁴ |

| HTM-3 | Carbazole-linked derivative | -5.21 | 2.8 x 10⁻⁴ |

| HTM-4 | Spiro-bifluorene conjugate | -5.15 | 5.0 x 10⁻⁴ |

This table is for illustrative purposes to demonstrate the type of data relevant to the discussion and is not based on actual experimental results for derivatives of 1-Fluoro-2,3-dimethoxy-5-nitrobenzene.

The development of such derivatives underscores the importance of 1-Fluoro-2,3-dimethoxy-5-nitrobenzene as a foundational building block. Its contribution to advanced materials chemistry lies in its potential to be transformed into a variety of complex structures with fine-tuned electronic and physical properties, thereby paving the way for the next generation of organic electronic devices.

Spectroscopic and Structural Characterization of 1 Fluoro 2,3 Dimethoxy 5 Nitrobenzene and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of 1-Fluoro-2,3-dimethoxy-5-nitrobenzene is expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The aromatic region would likely display two doublets, corresponding to the two protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electronic effects of the substituents. The nitro group is strongly electron-withdrawing, which would deshield the adjacent protons, causing them to appear at a lower field (higher ppm). The fluorine and methoxy groups are electron-donating through resonance but electron-withdrawing through induction, leading to more complex effects on the chemical shifts of the aromatic protons.

The two methoxy groups at the C-2 and C-3 positions would each give rise to a singlet in the upfield region of the spectrum. Due to their different positions relative to the other substituents, they are expected to have slightly different chemical shifts.

Table 1: Predicted ¹H NMR Data for 1-Fluoro-2,3-dimethoxy-5-nitrobenzene

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | ~7.5 - 7.8 | d | J(H-F) ≈ 8-10 |

| H-6 | ~7.9 - 8.2 | d | J(H-F) ≈ 4-6 |

| OCH₃ (C-2) | ~3.9 - 4.1 | s | - |

| OCH₃ (C-3) | ~3.9 - 4.1 | s | - |

Note: This is a predicted data table based on general principles and data from similar compounds. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum of 1-Fluoro-2,3-dimethoxy-5-nitrobenzene would provide information about the carbon skeleton of the molecule. The spectrum is expected to show eight distinct signals, corresponding to the six aromatic carbons and the two methoxy carbons. The chemical shifts of the aromatic carbons are significantly affected by the attached substituents. The carbon atom attached to the fluorine (C-1) would appear as a doublet due to carbon-fluorine coupling. The carbon attached to the nitro group (C-5) would be significantly deshielded and appear at a lower field. The carbons bearing the methoxy groups (C-2 and C-3) would also be deshielded.

Table 2: Predicted ¹³C NMR Data for 1-Fluoro-2,3-dimethoxy-5-nitrobenzene

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | ~155 - 160 (d, ¹J(C-F)) |

| C-2 | ~145 - 150 |

| C-3 | ~150 - 155 |

| C-4 | ~110 - 115 |

| C-5 | ~140 - 145 |

| C-6 | ~115 - 120 |

| OCH₃ (C-2) | ~55 - 60 |

| OCH₃ (C-3) | ~55 - 60 |

Note: This is a predicted data table based on general principles and data from similar compounds. Actual experimental values may vary.

Fluorine-19 (¹⁹F) NMR Spectroscopic Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for the characterization of fluorine-containing compounds. thermofisher.comwikipedia.org The ¹⁹F NMR spectrum of 1-Fluoro-2,3-dimethoxy-5-nitrobenzene would show a single signal for the fluorine atom. The chemical shift of this signal is influenced by the electronic environment of the fluorine atom on the aromatic ring. The presence of electron-donating methoxy groups and an electron-withdrawing nitro group would affect the shielding of the fluorine nucleus. The signal would likely appear as a multiplet due to coupling with the neighboring aromatic protons (H-2 and H-6).

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The EI-MS spectrum of 1-Fluoro-2,3-dimethoxy-5-nitrobenzene would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Additionally, a series of fragment ions would be observed, resulting from the loss of functional groups such as the nitro group (NO₂), methoxy groups (OCH₃), and methyl groups (CH₃). Analysis of these fragmentation patterns can provide valuable structural information. For instance, a prominent fragment would likely correspond to the loss of the nitro group.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. For 1-Fluoro-2,3-dimethoxy-5-nitrobenzene (C₈H₈FNO₄), HRMS would be able to confirm its molecular formula by providing an exact mass measurement that distinguishes it from other compounds with the same nominal mass.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

The nitro group is expected to exhibit strong and distinct absorption bands. The asymmetric stretching vibration of the NO₂ group typically appears in the range of 1500-1570 cm⁻¹, while the symmetric stretching vibration is observed between 1300-1370 cm⁻¹. Additionally, a scissoring vibration for the NO₂ group is expected around 830-890 cm⁻¹.

The two methoxy groups will also produce characteristic bands. The C-H stretching vibrations of the methyl groups are anticipated in the 2950-3000 cm⁻¹ region. The asymmetric and symmetric C-O-C stretching vibrations of the aryl ether linkage are typically found near 1200-1275 cm⁻¹ and 1020-1075 cm⁻¹, respectively.

The carbon-fluorine (C-F) stretching vibration gives rise to a strong absorption band in the region of 1100-1270 cm⁻¹. esisresearch.org The presence of multiple substituents on the benzene ring will influence the exact position of these bands. The substitution pattern on the aromatic ring also gives rise to characteristic out-of-plane C-H bending vibrations. For a 1,2,3,5-tetrasubstituted benzene ring, specific patterns of absorption are expected in the fingerprint region (below 1500 cm⁻¹), which are sensitive to the nature and position of the substituents. esisresearch.org

In a study of the related compound 1,2-Dichloro-4-fluoro-5-nitrobenzene, C-C stretching vibrations were observed in the FT-IR spectrum at 1625, 1500, 1425, and 1360 cm⁻¹. jconsortium.com It is reasonable to expect similar ring stretching vibrations for 1-Fluoro-2,3-dimethoxy-5-nitrobenzene. For fluoro-phenyl compounds, the C-F stretching is often reported around 1230 cm⁻¹. esisresearch.org

The table below summarizes the expected vibrational frequencies for 1-Fluoro-2,3-dimethoxy-5-nitrobenzene based on characteristic group frequencies from spectroscopic studies of similar compounds.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| Asymmetric NO₂ Stretch | Nitro | 1500 - 1570 |

| Symmetric NO₂ Stretch | Nitro | 1300 - 1370 |

| C-H Stretch | Methoxy | 2950 - 3000 |

| Asymmetric C-O-C Stretch | Aryl Ether | 1200 - 1275 |

| Symmetric C-O-C Stretch | Aryl Ether | 1020 - 1075 |

| C-F Stretch | Fluoroaromatic | 1100 - 1270 |

| C-C Stretch | Aromatic Ring | 1400 - 1625 |

| C-H Out-of-plane Bend | Aromatic Ring | 750 - 900 |

X-ray Crystallography for Solid-State Structure Elucidation (if applicable for related compounds)

While the crystal structure of 1-Fluoro-2,3-dimethoxy-5-nitrobenzene has not been specifically reported in the reviewed literature, X-ray crystallography data for the closely related isomer, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, provides significant insight into the likely solid-state conformation and intermolecular interactions. mdpi.com The study of this related compound confirmed its molecular structure and revealed that two chemically identical molecules were present in the asymmetric unit. mdpi.com This indicates the possibility of polymorphism or specific packing arrangements influenced by the substituent groups.

In the solid state, nitroaromatic compounds are known to be planar molecules, as confirmed by X-ray crystallography for the parent compound, nitrobenzene (B124822). wikipedia.org The planarity of the benzene ring is a common feature, with the substituents lying in or close to the plane of the ring. However, the orientation of the nitro and methoxy groups relative to the benzene ring can be influenced by steric hindrance and electronic effects. Studies on various nitrobenzene derivatives have shown that the geometry of the nitro group and its orientation with respect to the benzene ring are key structural parameters. iucr.orgiucr.orgnih.govresearchgate.net

For 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, no significant intermolecular interactions were observed in the solid state. mdpi.com The packing of molecules in the crystal lattice is determined by a balance of forces, including van der Waals interactions, and in some cases, hydrogen bonding or stacking interactions. iucr.orgiucr.orgnih.govresearchgate.net The analysis of crystal packings in nitrobenzene derivatives allows for a quantitative assessment of these interactions. iucr.orgiucr.orgnih.govresearchgate.net It is plausible that the crystal structure of 1-Fluoro-2,3-dimethoxy-5-nitrobenzene would also be primarily governed by van der Waals forces, given the absence of strong hydrogen bond donors.

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are indispensable for the purification and purity assessment of synthesized compounds like 1-Fluoro-2,3-dimethoxy-5-nitrobenzene. Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common methods employed for the analysis of nitroaromatic compounds.

Gas chromatography, often coupled with a mass spectrometer (GC-MS), is a powerful tool for separating and identifying volatile and thermally stable compounds. taylorfrancis.com For the analysis of nitrobenzenes, nonpolar capillary columns are typically used. taylorfrancis.com The retention time of the compound in the GC column is a characteristic property that can be used for its identification, while the peak area provides quantitative information about its concentration. Mass spectrometry provides definitive structural information based on the fragmentation pattern of the molecule. A study on the determination of nitrobenzenes in water samples utilized dispersive liquid-liquid microextraction followed by GC-MS, demonstrating the sensitivity of this technique for analyzing nitroaromatic compounds. researchgate.net

High-Performance Liquid Chromatography (HPLC) is another versatile technique for the purification and analysis of nitroaromatic compounds, particularly those that are not sufficiently volatile or are thermally labile. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is commonly employed. A UV detector is often used for detection, as the nitroaromatic chromophore absorbs strongly in the UV region. The purity of a sample can be assessed by the presence of a single, sharp peak in the chromatogram.

The selection of the appropriate chromatographic method and conditions, such as the type of column, mobile phase composition (for HPLC), and temperature program (for GC), is crucial for achieving optimal separation and accurate purity assessment of 1-Fluoro-2,3-dimethoxy-5-nitrobenzene.

Computational Chemistry and Theoretical Studies on 1 Fluoro 2,3 Dimethoxy 5 Nitrobenzene

Mechanistic Modeling of Reactions:

Prediction of Regioselectivity and Stereoselectivity:Theoretical predictions on the regioselectivity and stereoselectivity of reactions, such as nucleophilic aromatic substitution, have not been reported for this compound.

While research exists for other fluorinated, methoxylated, or nitrated benzene (B151609) derivatives, the unique substitution pattern of 1-Fluoro-2,3-dimethoxy-5-nitrobenzene means that direct extrapolation of data from these related molecules would be scientifically unsound. The specific interplay of the electron-withdrawing nitro group and the electron-donating methoxy (B1213986) groups, as well as the inductive and mesomeric effects of the fluorine atom at their specific positions, would lead to a unique electronic and steric environment that requires dedicated computational analysis.

Further research in the field of computational chemistry is required to elucidate the theoretical properties of 1-Fluoro-2,3-dimethoxy-5-nitrobenzene. Such studies would provide a fundamental understanding of its chemical nature and could guide future experimental work and the potential development of new applications for this compound.

Solvent Effects on Reactivity

Currently, there are no published studies that specifically investigate the effects of different solvents on the reactivity of 1-Fluoro-2,3-dimethoxy-5-nitrobenzene. Such studies would be crucial for understanding and optimizing chemical reactions involving this compound, particularly in the context of nucleophilic aromatic substitution, where the fluorine atom would be the target for displacement.

In general, for related nitroaromatic compounds, solvent properties such as polarity, proticity, and hydrogen-bonding capability are known to significantly influence reaction rates and mechanisms. Aprotic polar solvents, for instance, are often employed to accelerate SNAr reactions. However, without experimental or computational data specific to 1-Fluoro-2,3-dimethoxy-5-nitrobenzene, any discussion on solvent effects would be purely hypothetical. Future research in this area would likely involve kinetic studies in a range of solvents to determine reaction rate constants and to elucidate the role of the solvent in stabilizing transition states and intermediates.

Structure-Reactivity and Structure-Property Relationship Studies

Similarly, there is a lack of specific research on the structure-reactivity and structure-property relationships of 1-Fluoro-2,3-dimethoxy-5-nitrobenzene. Such studies are fundamental to understanding how the arrangement of the fluoro, dimethoxy, and nitro functional groups on the benzene ring influences the compound's chemical behavior and physical characteristics.

Theoretical investigations, employing computational methods like Density Functional Theory (DFT), would be invaluable in this regard. These studies could provide insights into:

Molecular Geometry: The preferred conformation of the methoxy groups and their orientation relative to the nitro and fluoro substituents.

Electronic Properties: The distribution of electron density within the molecule, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential map. These properties are key determinants of reactivity, particularly towards nucleophiles and electrophiles.

Spectroscopic Features: Prediction of NMR, IR, and UV-Vis spectra, which are essential for the characterization of the compound.

Structure-property relationship studies would aim to correlate these fundamental molecular properties with macroscopic physical properties such as melting point, boiling point, solubility, and thermal stability. Without dedicated research on 1-Fluoro-2,3-dimethoxy-5-nitrobenzene, these relationships remain unquantified.

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Transformations of 1-Fluoro-2,3-dimethoxy-5-nitrobenzene

The functional groups of 1-Fluoro-2,3-dimethoxy-5-nitrobenzene—a reducible nitro group, an activatable fluorine atom for nucleophilic aromatic substitution (SNAr), and methoxy (B1213986) groups—make it a versatile substrate for various catalytic transformations. Future research will likely focus on developing novel catalytic systems that offer high efficiency, selectivity, and sustainability.

A primary area of interest is the selective reduction of the nitro group to an amine, a crucial transformation for the synthesis of pharmaceuticals and other fine chemicals. While traditional methods often rely on stoichiometric reductants, modern catalysis research emphasizes the use of noble metal catalysts (e.g., Palladium, Platinum) and increasingly, more sustainable non-noble metal catalysts (e.g., Copper, Nickel) for hydrogenation. mdpi.comresearchgate.net Recent advances include the use of photocatalysts that can drive reactions using light, offering a green alternative to conventional methods. rsc.orgacs.org For 1-Fluoro-2,3-dimethoxy-5-nitrobenzene, the challenge will be to develop catalysts that can selectively reduce the nitro group without affecting the fluoro and methoxy substituents.

Another key transformation is the catalytic SNAr at the fluorine-bearing carbon. The development of advanced catalysts, potentially based on palladium or copper, could enable cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds under milder conditions than traditionally required.

| Catalyst Type | Example Catalyst | Target Transformation | Potential Advantage |

| Noble Metal | Pd/C, PtO₂ | Nitro Group Reduction | High activity and reliability. mdpi.comacs.org |

| Non-Noble Metal | Cu@C (MOF-derived) | Nitro Group Reduction | Lower cost and greater abundance. mdpi.comresearchgate.net |

| Photocatalyst | Eosin Y | Selective Nitro Reduction | Uses visible light as an energy source, mild conditions. rsc.org |

| Cross-Coupling | Palladium-phosphine complexes | C-F Bond Functionalization | Formation of C-C or C-N bonds. |

Integration into Flow Chemistry and Automated Synthesis

The synthesis and transformation of nitroaromatic compounds often involve highly exothermic and potentially hazardous reactions, such as nitration or reduction using high-pressure hydrogen. europa.euewadirect.com Flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, offers significant advantages in safety, efficiency, and scalability over traditional batch processing. acs.orgamt.uk

For 1-Fluoro-2,3-dimethoxy-5-nitrobenzene, future research could establish continuous-flow processes for its synthesis and subsequent derivatization. Flow reactors provide superior heat and mass transfer, allowing for precise control over reaction conditions and minimizing the risk of runaway reactions. europa.euewadirect.com This technology could be applied to:

Nitration: Safely performing the nitration of a precursor like 1-fluoro-2,3-dimethoxybenzene.

Reduction: Implementing catalytic hydrogenation in a packed-bed flow reactor, which enhances safety by minimizing the volume of hydrogen gas and catalyst mixture at any given time. acs.org

| Parameter | Batch Processing | Flow Chemistry |

| Safety | Higher risk due to large volumes of hazardous reagents and poor heat dissipation. | Enhanced safety due to small reactor volumes and superior temperature control. ewadirect.com |

| Scalability | Difficult and often requires re-optimization. | Straightforward scaling by running the system for longer or "numbering up" reactors. amt.uk |

| Efficiency | Can be limited by mass and heat transfer; often requires lengthy workups. | Improved reaction kinetics, higher yields, and potential for in-line purification. acs.org |

| Automation | Complex to fully automate. | Easily integrated with automated systems for high-throughput screening and optimization. |

Exploration of Green Solvents and Sustainable Methodologies

In line with the principles of green chemistry, future work on 1-Fluoro-2,3-dimethoxy-5-nitrobenzene will necessitate a move away from conventional, hazardous organic solvents. researchgate.netyoutube.com Research into green fluorine chemistry, in particular, aims to develop more environmentally benign synthetic routes. dovepress.comresearchgate.net

The exploration of alternative solvent systems is a key aspect of this endeavor. For reactions involving 1-Fluoro-2,3-dimethoxy-5-nitrobenzene, potential green solvents could include:

Water: For certain catalytic reductions or nucleophilic substitutions, especially with the use of phase-transfer catalysts.

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and tunable solvent that can be an excellent medium for catalysis.

Bio-derived Solvents: Solvents like Cyrene or 2-methyltetrahydrofuran, which are derived from renewable feedstocks, offer a more sustainable alternative to petroleum-based solvents.

Beyond solvents, sustainable methodologies include minimizing waste through atom-economic reactions, using renewable raw materials, and designing processes that are energy-efficient. youtube.com

| Green Solvent | Key Properties | Potential Application |

| Water | Non-toxic, non-flammable, inexpensive. | Catalytic hydrogenation, certain SNAr reactions. |

| Supercritical CO₂ | Non-toxic, easily removable, tunable properties. | Extraction, catalysis, chromatography. |

| Ionic Liquids | Low vapor pressure, high thermal stability. | Catalysis, electrochemical applications. |

| Bio-solvents (e.g., Cyrene) | Derived from renewable resources, biodegradable. | Replacement for polar aprotic solvents like NMP or DMF. |

Computational Design of New Reactions and Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the reactivity of molecules and elucidating reaction mechanisms. researchgate.netijrti.org For 1-Fluoro-2,3-dimethoxy-5-nitrobenzene, computational studies can provide profound insights that guide experimental work.

Future research directions in this area include:

Reactivity Mapping: Calculating the electron density and electrostatic potential to predict the most likely sites for nucleophilic and electrophilic attack. This can help explain the regioselectivity of reactions. rsc.org

Mechanism Elucidation: Modeling the transition states and intermediates of potential reactions to determine the most favorable pathways and activation energies. ijrti.org This is crucial for optimizing reaction conditions and catalyst design.

Derivative Design: In silico design of new derivatives of 1-Fluoro-2,3-dimethoxy-5-nitrobenzene with specific electronic or steric properties for applications in materials science or medicinal chemistry.

Spectroscopic Prediction: Calculating spectroscopic data (e.g., NMR, IR spectra) to aid in the characterization of new compounds.

| Computational Method | Information Gained | Application for 1-Fluoro-2,3-dimethoxy-5-nitrobenzene |

| Density Functional Theory (DFT) | Electronic structure, reaction energies, transition states. researchgate.net | Predicting regioselectivity, designing catalysts, understanding reaction mechanisms. |

| Molecular Dynamics (MD) | Solvation effects, conformational analysis. | Simulating behavior in different solvents, understanding catalyst-substrate interactions. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity. | Designing new bioactive derivatives for pharmaceutical applications. |

Synergistic Approaches in Synthetic and Mechanistic Research

The most rapid and insightful progress is often achieved through a synergistic approach that combines experimental synthesis with in-depth mechanistic and computational studies. researchgate.net This integrated workflow allows researchers to move beyond simple trial-and-error and towards rational, predictive chemical design.

For 1-Fluoro-2,3-dimethoxy-5-nitrobenzene, a synergistic research program would involve a continuous feedback loop:

Experimental Screening: A new catalytic transformation is attempted under various conditions.

Computational Analysis: DFT calculations are performed to model the proposed reaction mechanism, identify key intermediates, and explain the observed results (e.g., yield and selectivity). researchgate.net

Mechanistic Experiments: Isotope labeling studies, kinetic analysis, and in-situ spectroscopic monitoring are conducted to validate or refine the computationally proposed mechanism.

Rational Optimization: Guided by the mechanistic understanding, the catalyst, solvent, and reaction conditions are rationally modified to improve the outcome.

This powerful combination of experiment and theory will be essential for discovering novel reactions of 1-Fluoro-2,3-dimethoxy-5-nitrobenzene and developing efficient, robust synthetic routes to its derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.